(-)-Matairesinol

Antioxidant FRAP Assay Plant Lignans

(-)-Matairesinol (CAS 580-72-3), the (3R,4R)-dibenzylbutyrolactone lignan, resolves the critical need for enantiomerically pure plant lignan with validated stereospecific bioactivity in HDAC8 inhibition, enterolactone precursor studies, and colon cancer models. • HDAC8 Inhibitor: Confirmed in silico & in vitro; reduces viability in breast and prostate cancer cell lines. • Colon 26 Cytotoxicity: LC50 = 9 μg/mL; (+)-enantiomer is inactive, confirming stereospecificity. • Enterolactone Precursor: Oral dosing yields >2-fold higher urinary ENL vs. SDG or HMR in pharmacokinetic studies. • Antioxidant: Superior direct FRAP assay activity vs. metabolite enterolactone. Supplied with full analytical documentation. For R&D use only.

Molecular Formula C20H22O6
Molecular Weight 358.4 g/mol
CAS No. 580-72-3
Cat. No. B191791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Matairesinol
CAS580-72-3
Synonymsmatai-resinol
matairesinol
Molecular FormulaC20H22O6
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)O)OC)O
InChIInChI=1S/C20H22O6/c1-24-18-9-12(3-5-16(18)21)7-14-11-26-20(23)15(14)8-13-4-6-17(22)19(10-13)25-2/h3-6,9-10,14-15,21-22H,7-8,11H2,1-2H3/t14-,15+/m0/s1
InChIKeyMATGKVZWFZHCLI-LSDHHAIUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble to insoluble
Sparingly Soluble (in ethanol)

Matairesinol: Distinct Biological Properties


(-)-Matairesinol (CAS: 580-72-3) is a plant-derived dibenzylbutyrolactone lignan, specifically the (3R,4R)-diastereomer . It functions as a phytoestrogen and is a major precursor to the mammalian lignan enterolactone (ENL) [1]. This compound is recognized for its diverse in vitro bioactivities, including anti-angiogenic, antioxidant, and HDAC8 inhibitory effects, which differentiate it from other plant and mammalian lignans [2].

Phytoestrogen and lignan precursor study
Stereospecific (3R,4R)-diastereomer research
HDAC8 inhibition and antioxidant assay context
Angiogenesis model research context

In-Class Substitution Risks for Matairesinol


Substituting (-)-matairesinol with other lignans or its own metabolites is not scientifically interchangeable due to significant differences in direct intrinsic activity and metabolic fate. For instance, while matairesinol itself is a potent antioxidant, its primary metabolite, enterolactone (ENL), exhibits far weaker radical scavenging capacity [1]. Furthermore, (-)-matairesinol demonstrates distinct in vitro cytotoxicity, whereas its enantiomer, (+)-matairesinol, is inactive against certain cancer cell lines [2]. These variations in stereochemistry-specific activity and metabolic conversion rates necessitate a precise, data-driven approach to compound selection.

Metabolite Antioxidant Loss
Parent compound exhibits direct radical scavenging; metabolite enterolactone shows lower antioxidant response and may not substitute.
Enantiomer Cytotoxicity Divergence
(-)-Matairesinol shows cytotoxicity endpoint, while (+)-enantiomer lacks observed effect; racemate may alter assay outcome.
Inefficient ENL Precursor Alternatives
Other lignans (HMR, SDG) yield lower enterolactone exposure; may limit metabolite-focused study designs.

Matairesinol vs. Key Analogs: Evidence


Superior Antioxidant Activity over Metabolites

(-)-Matairesinol (MAT) exhibits significantly higher intrinsic antioxidant activity than its major mammalian metabolite, enterolactone (ENL). Using the Ferric Reducing/Antioxidant Power (FRAP) assay, plant lignans showed a clearly higher antioxidant activity than even the known antioxidant ascorbic acid, while the mammalian lignans were far less active [1].

Antioxidant vs. Metabolite
Head-to-head
MAT showed higher FRAP activity than ascorbic acid; ENL far less active
Parent compound maintains direct radical scavenging; metabolite may not substitute for antioxidant endpoint studies.
FRAP assay context; data from direct comparison.
Antioxidant FRAP Assay Plant Lignans

Most Efficient Enterolactone Precursor

(-)-Matairesinol (MR) is the most efficient plant lignan precursor for the production of the mammalian lignan enterolactone (ENL) in vivo. In a comparative rat study, MR produced the highest quantities of ENL in urine, which was over twofold higher compared to the quantities produced by 7-hydroxymatairesinol (HMR) or secoisolariciresinol diglycoside (SDG) [1].

Enterolactone Precursor Yield
Head-to-head
MAT produced >2-fold higher urinary ENL vs. HMR and SDG
Higher ENL exposure in vivo; supports metabolite-focused study design.
Rat model, single oral dose.
Metabolism Enterolactone Gut Microbiota

Enantiomer-Specific Cytotoxic Activity

The cytotoxic activity of matairesinol is highly dependent on its stereochemistry. (-)-Matairesinol (Mat 1) showed the greatest cytotoxic activity (LC50=9 μg/ml) among lactone-type lignans against the Colon 26 cell line. In contrast, its enantiomer, (+)-matairesinol, is reported to have no cytotoxic activity against human pancreatic PANC-1 cancer cells [2].

Cytotoxicity Stereochemistry
Cross-study
(-)-Matairesinol LC50 9 μg/mL (Colon 26); (+)-Matairesinol not cytotoxic (PANC-1)
Stereochemistry-critical cytotoxicity endpoint; (3R,4R)-isomer required for this response.
Different cell lines; direct enantiomer comparison limited.
Cytotoxicity Colon Cancer Stereochemistry

Anti-Angiogenesis via Mitochondrial ROS Suppression

(-)-Matairesinol has been shown to inhibit angiogenesis by suppressing mitochondrial reactive oxygen species (mROS) generation. It was identified as a novel anti-angiogenic agent that suppresses mROS generation at non-toxic doses. The compound inhibited the proliferation of human umbilical vein endothelial cells and decreased hypoxia-inducible factor-1α in hypoxic HeLa cells [1].

Anti-Angiogenic Mechanism
Class-level
Suppresses mROS generation at non-toxic doses; identified from 200 plant extracts
mROS-mediated angiogenesis model context; supports hypoxia-pathway interpretation.
HUVEC and CAM assay; mechanism-specific tool.
Angiogenesis Mitochondrial ROS Cancer

HDAC8 Inhibition and Anti-Cancer Potential

(-)-Matairesinol (MA) has been identified as an HDAC8 inhibitor with anticancer potential. In silico and in vitro studies confirmed its anti-HDAC8 activity, and it was shown to significantly decrease the viability of breast and prostate cancer cell lines [1].

HDAC8 Inhibition
Context-dependent
Greater binding energy to HDAC8 vs. other HC9 phytocompounds; decreased cancer cell viability
HDAC8 inhibition context; supports cell-viability endpoint review.
In silico and in vitro; validation in breast/prostate cell lines.
HDAC8 Inhibition Breast Cancer Prostate Cancer

Validated Applications of Matairesinol


Direct vs. Metabolite-Mediated Lignan Effects

Leverage the established difference in antioxidant capacity between (-)-matairesinol and its mammalian metabolite enterolactone. (-)-Matairesinol demonstrates significantly higher direct antioxidant activity in the FRAP assay [1]. This allows researchers to design experiments that distinguish the direct effects of the parent compound from those mediated by its gut-microbiota-derived metabolites, which is a critical consideration in nutritional or pharmacological studies.

Enterolactone Production Optimization In Vivo

Utilize (-)-matairesinol as the most efficient precursor for generating the mammalian lignan enterolactone (ENL). Comparative pharmacokinetic studies show that an oral dose of matairesinol results in over twofold higher urinary ENL levels than equivalent doses of 7-hydroxymatairesinol (HMR) or secoisolariciresinol diglycoside (SDG) [1]. This makes (-)-matairesinol the preferred starting compound for studies focused on the biological effects of ENL, ensuring higher and more consistent systemic exposure.

Stereospecific Anticancer Research

Apply (-)-matairesinol for studies requiring stereochemistry-specific anticancer activity. The (-) enantiomer exhibits potent cytotoxicity against Colon 26 cells (LC50=9 μg/ml), a property not shared by its (+) enantiomer [1]. This data validates the necessity of using the pure (3R,4R)-isomer for reproducible research outcomes in colon cancer models, and it serves as a critical control for differentiating biological effects attributed to stereochemistry.

Epigenetic Modulation via HDAC8 Inhibition

Employ (-)-matairesinol as a validated plant-derived HDAC8 inhibitor. Its activity has been confirmed in silico and in vitro, and it has demonstrated the ability to decrease viability in breast and prostate cancer cell lines [1]. This provides a specific molecular tool for research programs focused on the role of HDAC8 in cancer progression, offering a natural product-based alternative for probing this epigenetic target.

Application
Selection Property
Validation Focus
Direct vs. metabolite-mediated lignan studies
Antioxidant capacity differentiation
FRAP assay radical scavenging comparison
Enterolactone metabolite production studies
Precursor conversion efficiency
Urinary ENL quantification after oral dosing
Stereochemistry-dependent cytotoxicity studies
Enantiomer-specific cytotoxicity context
Cell viability assay with (3R,4R)-isomer control
HDAC8 inhibition pathway studies
HDAC8 inhibitory activity
Cell-viability assays in breast/prostate cancer cell lines

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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